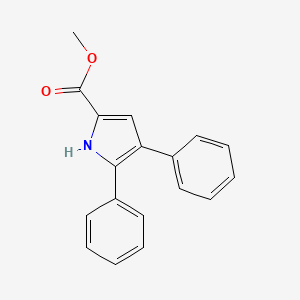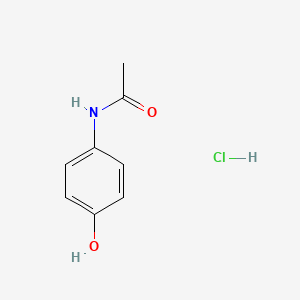![molecular formula C8H14O2S2 B14479297 3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one CAS No. 65550-02-9](/img/structure/B14479297.png)
3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one is an organosulfur compound with a unique structure that includes a cyclopentanone ring substituted with methanesulfinyl and methylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with methanesulfinyl and methylsulfanyl reagents under controlled conditions. One common method involves the use of methanesulfonyl chloride and methylthiolate in the presence of a base to introduce the sulfinyl and sulfanyl groups onto the cyclopentanone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one involves its interaction with specific molecular targets. The sulfinyl and sulfanyl groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methylsulfanyl)cyclopentan-1-one: Similar structure but lacks the methanesulfinyl group.
Methanesulfonyl chloride: Contains the methanesulfonyl group but lacks the cyclopentanone ring.
Uniqueness
3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one is unique due to the presence of both methanesulfinyl and methylsulfanyl groups on a cyclopentanone ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
65550-02-9 |
|---|---|
Molekularformel |
C8H14O2S2 |
Molekulargewicht |
206.3 g/mol |
IUPAC-Name |
3-[methylsulfanyl(methylsulfinyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C8H14O2S2/c1-11-8(12(2)10)6-3-4-7(9)5-6/h6,8H,3-5H2,1-2H3 |
InChI-Schlüssel |
YKDUHAYJKQNQSH-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(C1CCC(=O)C1)S(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![calcium;[3-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B14479215.png)
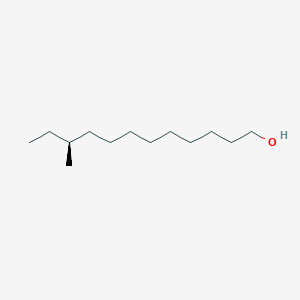
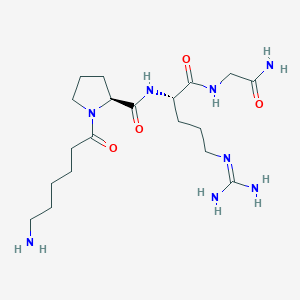
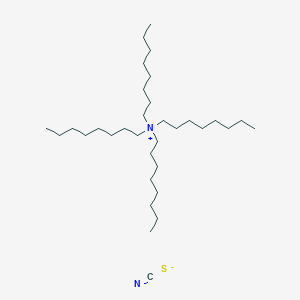
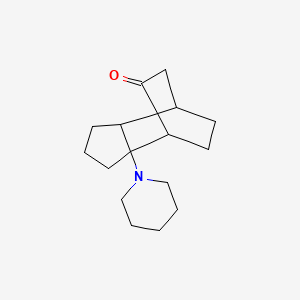
![4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL](/img/structure/B14479246.png)
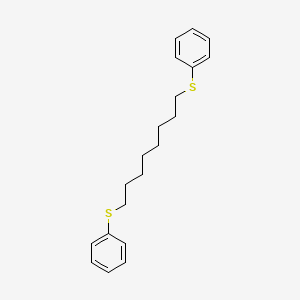
![2-Methoxybicyclo[2.2.0]hex-1(4)-ene](/img/structure/B14479251.png)

